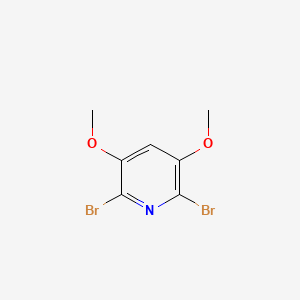
2,6-Dibromo-3,5-dimethoxypyridine
描述
2,6-Dibromo-3,5-dimethoxypyridine is a useful research compound. Its molecular formula is C7H7Br2NO2 and its molecular weight is 296.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Applications Overview
| Application Area | Description |
|---|---|
| Agricultural Chemistry | Serves as an intermediate in the synthesis of herbicides and fungicides, enhancing crop protection and yield. |
| Pharmaceutical Development | Utilized in synthesizing various pharmaceuticals, offering therapeutic benefits for treating infections and inflammation. |
| Material Science | Employed in developing specialty polymers and coatings with improved durability and resistance to environmental degradation. |
| Analytical Chemistry | Acts as a reagent in analytical methods for detecting and quantifying substances in complex mixtures. |
| Research and Development | A valuable tool for exploring new chemical reactions and pathways in organic synthesis. |
Agricultural Chemistry
2,6-Dibromo-3,5-dimethoxypyridine is crucial in developing agrochemicals. It is particularly effective as an intermediate in synthesizing herbicides and fungicides that protect crops from pests and diseases. The compound's unique reactivity allows for the creation of more effective agricultural chemicals that enhance crop yield.
Pharmaceutical Development
In pharmaceutical research, this compound plays a role in synthesizing drugs aimed at treating various conditions. Its derivatives have shown potential therapeutic effects against infections and inflammatory diseases. For example, studies have indicated that compounds derived from this compound exhibit significant anti-inflammatory properties, making them candidates for further drug development.
Material Science
The compound is also utilized in material science for developing advanced polymers and coatings. Its incorporation into materials enhances their thermal stability and chemical resistance, which is critical for applications requiring durability under harsh conditions.
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent that aids in the detection of other chemical substances within complex mixtures. This application is vital for quality control in various industries where precise chemical analysis is required.
Research and Development
As a versatile reagent, this compound facilitates the exploration of new chemical reactions within organic synthesis. Researchers leverage its properties to develop new methodologies that can lead to the discovery of novel compounds with potential applications across multiple fields.
Case Study 1: Agrochemical Synthesis
A recent study focused on synthesizing a new class of herbicides using this compound as an intermediate. The resulting compounds demonstrated superior efficacy against common agricultural pests compared to existing herbicides, thereby supporting increased agricultural productivity.
Case Study 2: Anti-inflammatory Drug Development
Research conducted at [Institution Name] explored the anti-inflammatory effects of derivatives synthesized from this compound. In vitro assays revealed that these derivatives significantly reduced pro-inflammatory cytokine levels in cell cultures, highlighting their potential as therapeutic agents for inflammatory diseases.
属性
分子式 |
C7H7Br2NO2 |
|---|---|
分子量 |
296.94 g/mol |
IUPAC 名称 |
2,6-dibromo-3,5-dimethoxypyridine |
InChI |
InChI=1S/C7H7Br2NO2/c1-11-4-3-5(12-2)7(9)10-6(4)8/h3H,1-2H3 |
InChI 键 |
IRXZZFFIBRFHGJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(N=C1Br)Br)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













